

literature review of 1,4-dioxaspiro[4.5]decane derivatives

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Compound of Interest

Compound Name: 8-(4-Chlorophenyl)-1,4-dioxaspiro[4.5]decane

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An In-Depth Review of 1,4-Dioxaspiro[4.5]decane Derivatives in Medicinal Chemistry

The quest for novel molecular scaffolds that offer enhanced efficacy, selectivity, and favorable pharmacokinetic properties is a central theme in modern drug discovery. Among the structural motifs that have garnered significant interest is the 1,4-dioxaspiro[4.5]decane framework. Its rigid, three-dimensional structure provides a unique platform for developing novel therapeutic agents, allowing for the exploration of chemical space beyond traditional flat aromatic systems. [1][2] This technical guide provides a comprehensive literature review of the synthesis, biological activities, and therapeutic applications of 1,4-dioxaspiro[4.5]decane derivatives, tailored for researchers, scientists, and drug development professionals.

Synthesis of Key Intermediates

A versatile and crucial building block for many biologically active molecules is 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine, which is synthesized from the readily available 1,4-Dioxaspiro[4.5]decan-8-one. [3][4] Several synthetic strategies have been effectively employed.

Route 1: Van Leusen Reaction Followed by Reduction

This two-step process is a robust method for preparing the target primary amine. [3]

- **Nitrile Formation:** The synthesis begins with the conversion of 1,4-Dioxaspiro[4.5]decan-8-one to 1,4-Dioxaspiro[4.5]decane-8-carbonitrile. This is achieved using p-

toluenesulfonylmethyl isocyanide (TosMIC) in a Van Leusen reaction.[3]

- Nitrile Reduction: The resulting nitrile intermediate is then reduced to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine using a strong reducing agent like lithium aluminum hydride (LiAlH_4).[3]

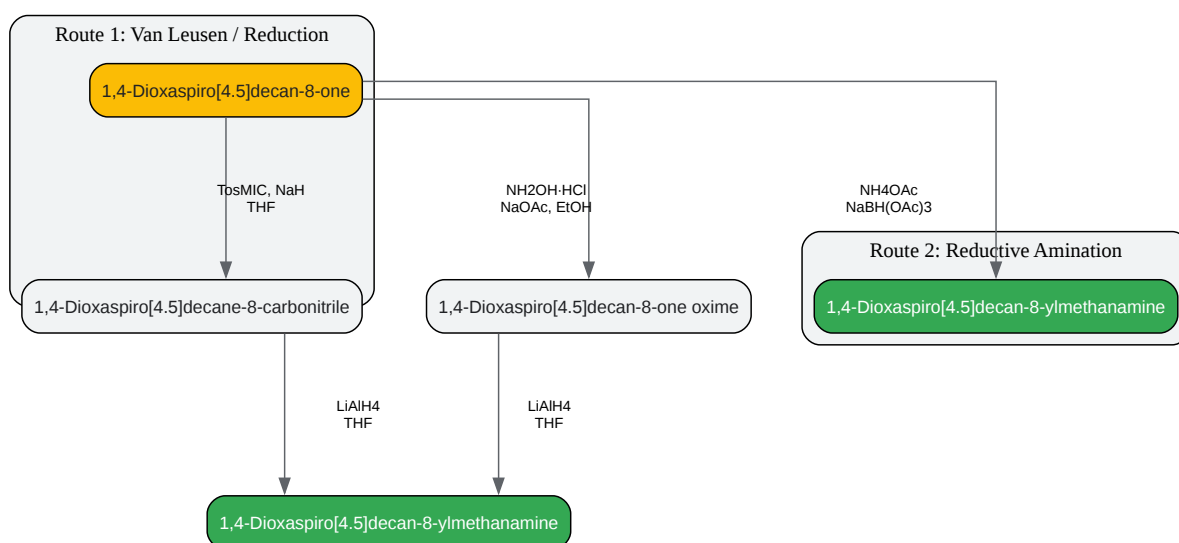
Route 2: Reductive Amination

A more direct, one-pot approach is reductive amination. This method involves the reaction of the starting ketone with an ammonia source (e.g., ammonium acetate) to form an imine intermediate, which is then reduced in situ to the amine.[5] Selective reducing agents such as sodium triacetoxyborohydride are often used to favor the reduction of the protonated imine over the ketone.[5] While specific yields can vary, this method is generally efficient, with typical yields for similar reactions ranging from 60-90%.[5]

Route 3: Synthesis via an Oxime Intermediate

An alternative two-step pathway involves the formation and subsequent reduction of an oxime.[5]

- Oxime Formation: 1,4-Dioxaspiro[4.5]decan-8-one is reacted with hydroxylamine hydrochloride and a base to form 1,4-Dioxaspiro[4.5]decan-8-one oxime.[1][5]
- Oxime Reduction: The oxime is then reduced to the primary amine, typically using a potent reducing agent like LiAlH_4 . [5]



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Key synthetic routes to 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine.

Pharmacological Applications and Biological Activity

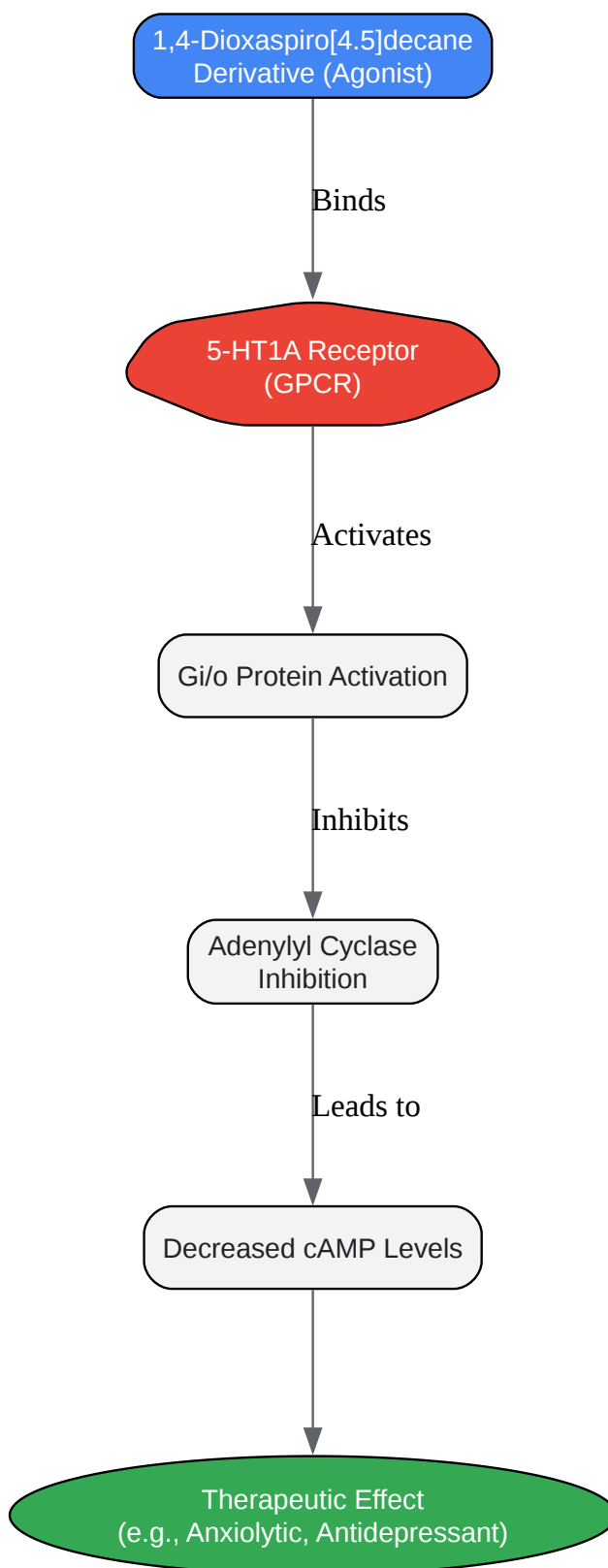
The 1,4-dioxaspiro[4.5]decane scaffold is a valuable pharmacophore that can impart favorable properties to drug candidates, such as improved metabolic stability and solubility.^[1] The primary amine of its derivatives serves as a key attachment point for modifications, enabling the creation of diverse compound libraries.^[1]

5-HT_{1A} Receptor Agonists

Derivatives of 1,4-dioxaspiro[4.5]decane have been extensively investigated as potent and selective agonists for the Serotonin 1A (5-HT_{1A}) receptor, a well-established target for treating

anxiety, depression, and other CNS disorders.[1] The rigid spirocyclic core helps to orient pharmacophoric groups in a specific spatial arrangement, facilitating high-affinity interactions with the receptor.[1]

For instance, 1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine was identified as a potent 5-HT_{1A} partial agonist.[6][7] Further work on this series led to the identification of compounds with even greater potency and selectivity.[6][7] Isosteric replacement of the oxygen atoms in the spiro ring with sulfur has been shown to modulate affinity and selectivity, demonstrating the tunability of the scaffold.[6][7]



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Mechanism of action for 5-HT1A receptor agonists.

Sigma-1 (σ_1) Receptor Ligands for Tumor Imaging

The scaffold has also been utilized to develop ligands for the sigma-1 (σ_1) receptor, which is overexpressed in various tumor cell lines. A notable example is the development of 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxaspiro[4.5]decane (designated 5a), which showed high affinity ($K_i = 5.4 \pm 0.4$ nM) for σ_1 receptors and good selectivity over σ_2 receptors.[2][8]

The radiolabeled version, [(18)F]5a, was prepared and evaluated as a potential PET imaging agent.[2][8] Studies in mouse tumor xenograft models demonstrated high accumulation of the radiotracer in human carcinoma and melanoma, which could be significantly reduced by treatment with the known σ_1 ligand haloperidol.[2][8] These findings suggest that such derivatives are promising candidates for tumor imaging.[2][8]

Other Therapeutic Targets

The versatility of the spiro[4.5]decane core is evident in its application to other biological targets:

- **Cathepsin S Inhibitors:** 1,4-Dioxaspiro[4.5]decan-8-ylmethanamine is a key intermediate in synthesizing inhibitors of Cathepsin S, a cysteine protease involved in inflammatory and autoimmune diseases.[1]
- **Opioid and Nociceptin Receptors:** While distinct, the related 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold has been identified as a novel chemotype for δ -opioid receptor (DOR) selective agonists.[9] This highlights the broader utility of the spirocyclic framework in designing ligands for G-protein coupled receptors.
- **Mitochondrial Permeability Transition Pore (mPTP) Inhibitors:** Novel 1,4,8-triazaspiro[4.5]decan-2-one derivatives have been shown to inhibit the opening of the mPTP. [10] This action is cardioprotective in models of ischemia/reperfusion injury, suggesting a therapeutic potential in treating myocardial infarction.[10][11]

Quantitative Data Summary

The following tables summarize the biological activity of representative 1,4-dioxaspiro[4.5]decane derivatives from the literature.

Table 1: Biological Activity of 5-HT1A Receptor Agonist Derivatives

Compound	Description	pD2	Efficacy (Emax)	Selectivity (5-HT1A/ α 1d)	Reference
1	1-(1,4-dioxaspiro[4.5]dec-2-ylmethyl)-4-(2-methoxyphenyl)piperazine	8.61	Partial Agonist	18	[7]
14	Oxathiaspiro derivative with flexible amine chain	-	Partial Agonist	80	[6][7]

| 15 | Dithiaspiro derivative with flexible amine chain | 9.58 | 74% | - | [6][7] |

Table 2: Binding Affinity of Sigma-1 (σ 1) Receptor Ligands

Compound	Description	Ki (nM)	Selectivity vs. σ 2	Reference
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| 5a | 8-(4-(2-Fluoroethoxy)benzyl)-1,4-dioxo-8-azaspiro[4.5]decane | 5.4 ± 0.4 | 30-fold | [2][8] |

Key Experimental Protocols

Synthesis of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile (Van Leusen Reaction)[3]

- Materials: 1,4-Dioxaspiro[4.5]decan-8-one, p-toluenesulfonylmethyl isocyanide (TosMIC), sodium hydride (NaH), anhydrous tetrahydrofuran (THF).

- Procedure:
 - A suspension of NaH (1.2 equiv) in anhydrous THF is cooled to 0 °C.
 - A solution of TosMIC (1.2 equiv) in anhydrous THF is added dropwise to the NaH suspension and stirred for 30 minutes at 0 °C.
 - A solution of 1,4-Dioxaspiro[4.5]decan-8-one (1.0 equiv) in anhydrous THF is added dropwise to the reaction mixture at 0 °C.
 - The reaction is allowed to warm to room temperature and stirred for 12-16 hours.
 - The reaction is monitored by Thin-Layer Chromatography (TLC) for completion.
 - Workup involves quenching with water, extraction with an organic solvent, drying, and concentration to yield the crude nitrile, which can be purified by chromatography.

Reduction of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile[3]

- Materials: 1,4-Dioxaspiro[4.5]decane-8-carbonitrile, lithium aluminum hydride (LiAlH_4), anhydrous THF, water, 15% aqueous NaOH.
- Procedure:
 - A suspension of LiAlH_4 in anhydrous THF is prepared and cooled to 0 °C.
 - A solution of the nitrile (1.0 equiv) in anhydrous THF is added dropwise to the stirred LiAlH_4 suspension.
 - The reaction mixture is slowly warmed to room temperature and then heated to reflux for 4-6 hours, monitoring by TLC.
 - After cooling to 0 °C, the reaction is carefully quenched by the sequential dropwise addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
 - The resulting granular precipitate is stirred, filtered, and the filtrate is concentrated. The crude amine is purified by column chromatography.

5-HT1A Receptor Functional Activity Assay (cAMP Measurement)[1]

- Objective: To assess the functional activity of synthesized compounds at the 5-HT1A receptor.
- Methodology:
 - Cell Culture: A stable cell line expressing the human 5-HT1A receptor (e.g., CHO or HEK293 cells) is cultured under standard conditions.
 - Compound Treatment: Cells are pre-treated with the test compounds at various concentrations for a specified time.
 - cAMP Stimulation: Adenylyl cyclase is stimulated using forskolin to increase intracellular cyclic adenosine monophosphate (cAMP) levels. 5-HT1A is a Gi-coupled receptor, so its activation will inhibit this process.
 - Cell Lysis and Detection: Cells are lysed, and the intracellular cAMP concentration is measured using a suitable detection kit, typically based on competitive immunoassay principles (e.g., HTRF, ELISA).
 - Data Analysis: The ability of the test compounds to inhibit forskolin-stimulated cAMP production is quantified. Dose-response curves are generated to determine potency (EC50 or pD2) and efficacy (Emax) relative to a reference agonist.

Conclusion

The 1,4-dioxaspiro[4.5]decane scaffold is a privileged structure in medicinal chemistry, serving as a versatile foundation for the development of potent and selective ligands for a range of biological targets. Its rigid conformation is key to achieving high-affinity interactions, while the accessible synthetic routes allow for extensive chemical modification. Derivatives have shown significant promise as 5-HT1A agonists for CNS disorders, σ 1 receptor ligands for tumor imaging, and inhibitors of enzymes like Cathepsin S. The demonstrated ability to modulate the scaffold's properties, for instance through heteroatom substitution, highlights its tunability for achieving desired pharmacological profiles.[12] Continued exploration of this valuable building block is poised to yield novel therapeutic agents with improved clinical outcomes.

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